Cas no 1380917-35-0 (5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole)

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative featuring both bromo and iodo substituents, enhancing its reactivity in cross-coupling reactions. The tetrahydro-2H-pyran-2-yl (THP) protecting group improves stability and solubility, facilitating handling in synthetic applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active heterocycles. Its dual halogenation allows selective functionalization, making it valuable for constructing complex molecular architectures. The THP group can be readily deprotected under mild acidic conditions, offering flexibility in downstream modifications. Suitable for palladium-catalyzed couplings, it is a practical building block for drug discovery and materials science research.
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole structure
1380917-35-0 structure
Product Name:5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole
CAS No:1380917-35-0
MF:C12H12BrIN2O
MW:407.044954299927
CID:2124808
PubChem ID:67959755
Update Time:2025-11-01

5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole
    • 5-bromo-3-iodo-1-(oxan-2-yl)indazole
    • SCHEMBL9904367
    • E81460
    • 1380917-35-0
    • EN300-19078297
    • DTXSID10737850
    • GZSUPLKKIDJNBU-UHFFFAOYSA-N
    • AKOS025403567
    • DA-10965
    • 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole
    • CS-0120515
    • FFC91735
    • MDL: MFCD23135989
    • Inchi: 1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
    • InChI Key: GZSUPLKKIDJNBU-UHFFFAOYSA-N
    • SMILES: IC1C2C=C(C=CC=2N(C2CCCCO2)N=1)Br

Computed Properties

  • Exact Mass: 405.91777g/mol
  • Monoisotopic Mass: 405.91777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 27Ų

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Additional information on 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole

5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole: A Comprehensive Overview

5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole (CAS No. 1380917-35-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for the treatment of cancer and other diseases.

The chemical structure of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole is composed of a substituted indazole core, with a bromo and iodo substituent at the 5 and 3 positions, respectively. The tetrahydro-2H-pyran moiety at the 1-position adds further complexity and stability to the molecule. This intricate structure not only contributes to its unique physical and chemical properties but also plays a crucial role in its biological activity.

Recent studies have highlighted the significance of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival, making it a promising candidate for further drug development.

In addition to its antiproliferative properties, 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole has been investigated for its potential as a lead compound in the development of new therapeutic agents. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier, suggesting its potential utility in treating central nervous system (CNS) disorders. This property is particularly valuable for conditions such as Alzheimer's disease and Parkinson's disease, where targeted drug delivery is crucial.

The synthesis of 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole involves a series of well-defined chemical reactions, including bromination, iodination, and protection/deprotection steps. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production. The availability of this compound in high purity is essential for both academic research and industrial applications.

In terms of safety and toxicity, preliminary studies have indicated that 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole exhibits low toxicity at therapeutic concentrations. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile. These assessments are critical for ensuring the safe use of this compound in clinical settings.

The future prospects for 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Indazole are promising. Ongoing research aims to explore its potential as a therapeutic agent for a wide range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials. The ultimate goal is to develop effective treatments that can improve patient outcomes and quality of life.

In conclusion, 5-Bromo-3-Iodo-1-(Tetrahydro-2H-Pyran-2-y)-1H-indazole (CAS No. 1380917-35) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a vital role in the discovery of novel drugs for various diseases.

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